
2-(Ethanesulfonyl)-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(Ethanesulfonyl)-5-nitropyridine” would likely show the pyridine ring at the center, with the ethanesulfonyl group and the nitro group attached at the second and fifth positions, respectively .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the reactivity of the functional groups present. For instance, the nitro group is electron-withdrawing and could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Programmable Molecular Diode
2-(Ethanesulfonyl)-5-nitropyridine-related compounds, such as 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, have demonstrated potential in electronic applications. These molecules exhibit charge-induced conformational switching and rectifying behavior, which can be used in memory devices operated with external fields or as nano-actuators controlling molecular rotation by charging with a bias voltage (Derosa, Guda, & Seminario, 2003).
Crystal Structure for Optical Applications
Studies on crystal structures, like the 2-amino-5-nitropyridinium dihydrogenphosphate monophosphoric acid, highlight the role of these structures in optical applications. The structural arrangement, characterized by inorganic layers and organic chains of chromophores, is crucial for developing materials with specific optical properties (Zaccaro, Bagieu-Beucher, Ibanez, & Masse, 1996).
Fluorescent and Magnetic Probes
Syntheses of pyridine frameworks combining dual fluorescent and magnetic probes have been explored. These include various disubstituted pyridines and bipyridines, which are synthesized under mild conditions for potential applications in fluorescence and magnetism studies (Ziessel & Stroh, 2003).
Charge Transfer Supramolecular Assemblies
Compounds combining non-linear optical chromophores like 2-amino-5-nitropyridine with Keggin polyoxoanions have been synthesized. These compounds exhibit different charge transfer properties and thermal stability, making them interesting for studies in charge transfer and thermal behavior (Gamelas, Santos, Félix, Cavaleiro, de Matos Gomes, Belsley, & Drew, 2006).
Coordination Polymers and Magnetism
Research into coordination polymers, such as Ni(NCS)2 with 4-aminopyridine, reveals insights into molecular structures, thermodynamic relations, and magnetism. These studies are crucial for understanding the properties of materials for potential magnetic applications (Neumann, Ceglarska, Germann, Rams, Dinnebier, Suckert, Jess, & Näther, 2018).
Spectroscopic Investigations
Quantum chemical studies and spectroscopic investigations on derivatives of this compound, such as 2-amino-3-methyl-5-nitropyridine, provide valuable insights into energy, molecular structure, vibrational frequencies, and electronic properties. These studies are fundamental in the field of molecular spectroscopy and quantum chemistry (Sivaprakash, Prakash, Mohan, & Jose, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethylsulfonyl-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-2-14(12,13)7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVABBXVWQIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
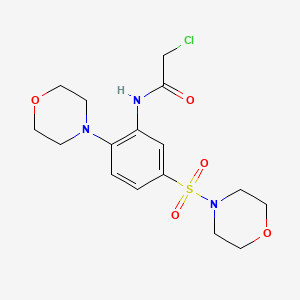
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2929346.png)
![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)
![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2929352.png)
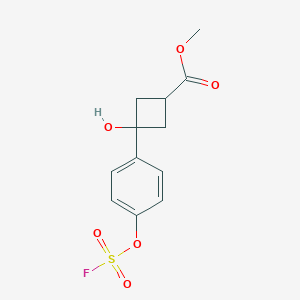
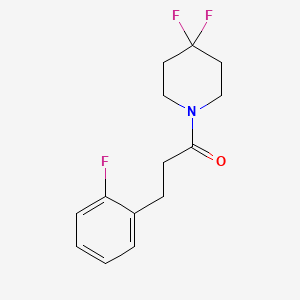
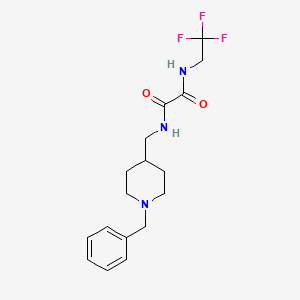

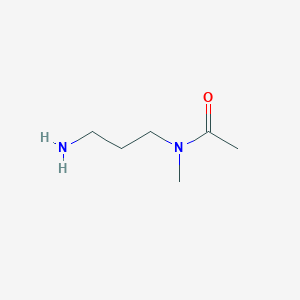

![7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2929359.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2929364.png)

